3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2-methylpropanoate
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Overview
Description
3-(4-Bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2-methylpropanoate is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a bromophenyl group, a methyl group, and a chromen-2-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2-methylpropanoate typically involves multi-step organic reactions. One common method includes the bromination of phenylacetic acid to introduce the bromophenyl group, followed by cyclization to form the chromen-2-one core. The final step involves esterification with 2-methylpropanoic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted phenyl derivatives.
Scientific Research Applications
3-(4-Bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2-methylpropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials, including liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2-methylpropanoate involves its interaction with specific molecular targets. The bromophenyl group can participate in halogen bonding, while the chromen-2-one core can interact with various enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound shares the bromophenyl group but has a different core structure, leading to distinct chemical properties and applications.
4-Bromophenylacetic acid: Another bromophenyl derivative, but with a simpler structure and different reactivity.
Uniqueness
3-(4-Bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2-methylpropanoate is unique due to its combination of a bromophenyl group, a chromen-2-one core, and an ester functional group. This combination imparts specific chemical reactivity and potential for diverse applications in various fields of research.
Properties
Molecular Formula |
C20H17BrO4 |
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Molecular Weight |
401.2 g/mol |
IUPAC Name |
[3-(4-bromophenyl)-4-methyl-2-oxochromen-6-yl] 2-methylpropanoate |
InChI |
InChI=1S/C20H17BrO4/c1-11(2)19(22)24-15-8-9-17-16(10-15)12(3)18(20(23)25-17)13-4-6-14(21)7-5-13/h4-11H,1-3H3 |
InChI Key |
SUTFIZVKIZOIIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)C(C)C)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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